1-Boc-3-(3-oxo-1-piperazinyl)azetidine
Overview
Description
1-Boc-3-(3-oxo-1-piperazinyl)azetidine is a chemical compound with the molecular formula C12H21N3O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a piperazinyl group with an oxo substituent. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-(3-oxo-1-piperazinyl)azetidine can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 1-boc-3-oxopiperazine under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(3-oxo-1-piperazinyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, typically in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
1-Boc-3-(3-oxo-1-piperazinyl)azetidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of biochemical probes and molecular tools for studying biological processes.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazinyl group can interact with active sites or binding pockets, while the azetidine ring provides structural rigidity and stability. The exact pathways and molecular interactions involved vary depending on the target and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-oxopiperazine: A structurally related compound with similar reactivity and applications.
tert-Butyl 3-azetidinecarboxylate: Another azetidine derivative used in organic synthesis.
3-(3-oxo-1-piperazinyl)azetidine: Lacks the Boc protecting group but shares similar core structure and reactivity.
Uniqueness
1-Boc-3-(3-oxo-1-piperazinyl)azetidine is unique due to the presence of both the azetidine and piperazinyl groups, which confer distinct reactivity and structural properties. The Boc protecting group enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPXPCGSUAHOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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